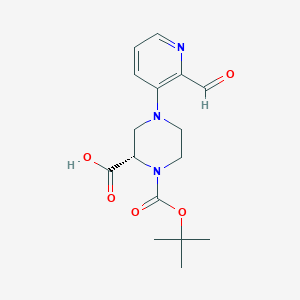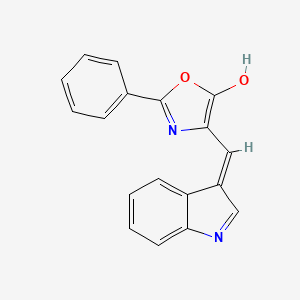
3-Fluoro-5-thiophen-3-ylbenzylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-thiophen-3-ylbenzylamine is an organic compound that features a benzylamine moiety substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the reactivity of the benzylamine group with the electronic effects imparted by the fluorine and thiophene substituents. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10).
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the Benzylamine Moiety: The benzylamine group can be introduced through reductive amination of the corresponding benzaldehyde with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalytic systems to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-thiophen-3-ylbenzylamine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted benzylamines, thiophenes
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-thiophen-3-ylbenzylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic distribution within the molecule. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzylamine: Similar in structure but with a trifluoromethyl group instead of a thiophene ring.
Thiophene-based Compounds: Such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Uniqueness
3-Fluoro-5-thiophen-3-ylbenzylamine is unique due to the combination of its fluorine and thiophene substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable candidate for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C11H10FNS |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
(3-fluoro-5-thiophen-3-ylphenyl)methanamine |
InChI |
InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2 |
InChI-Schlüssel |
KYAKWRVYLPUHKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C2=CC(=CC(=C2)CN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


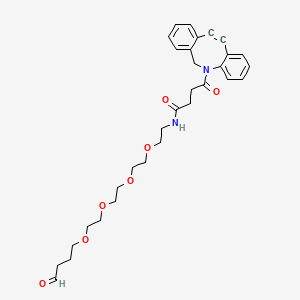
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)


![1-[[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]carbonyl]-4-methyl-piperazine, monohydrochloride, monohydrate](/img/structure/B13727859.png)
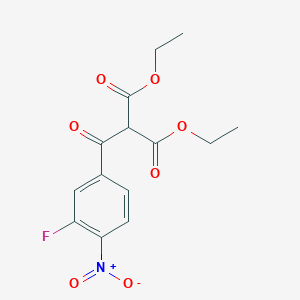
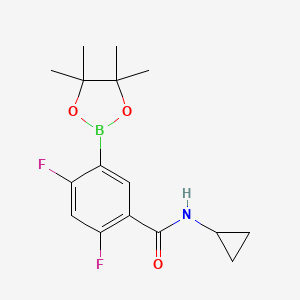
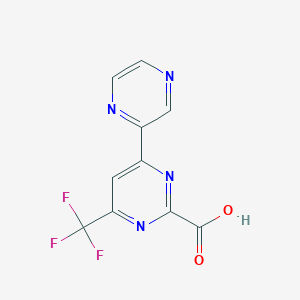
![7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13727872.png)

![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
